1-(Bromodifluoromethyl)cyclohex-1-ene

Lipophilicity Drug Design Physicochemical Properties

1-(Bromodifluoromethyl)cyclohex-1-ene is a halogenated difluoromethyl-substituted cyclohexene derivative (C₇H₉BrF₂, MW 211.05 g/mol). It serves as a versatile fluorinated building block in medicinal chemistry and agrochemical research, where the bromodifluoromethyl group functions as both a lipophilicity-enhancing motif and a synthetic handle for further elaboration.

Molecular Formula C7H9BrF2
Molecular Weight 211.05 g/mol
CAS No. 117711-60-1
Cat. No. B040811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromodifluoromethyl)cyclohex-1-ene
CAS117711-60-1
Molecular FormulaC7H9BrF2
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C(F)(F)Br
InChIInChI=1S/C7H9BrF2/c8-7(9,10)6-4-2-1-3-5-6/h4H,1-3,5H2
InChIKeyPJIZWHYAFYTIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromodifluoromethyl)cyclohex-1-ene (CAS 117711-60-1) Technical Procurement Overview


1-(Bromodifluoromethyl)cyclohex-1-ene is a halogenated difluoromethyl-substituted cyclohexene derivative (C₇H₉BrF₂, MW 211.05 g/mol) [1]. It serves as a versatile fluorinated building block in medicinal chemistry and agrochemical research, where the bromodifluoromethyl group functions as both a lipophilicity-enhancing motif and a synthetic handle for further elaboration . The compound is commercially available at purities typically exceeding 97%, with a reported experimental boiling point of 78–80 °C at 60 mmHg and a calculated LogP of approximately 3.3–3.5 [2][3].

Why 1-(Bromodifluoromethyl)cyclohex-1-ene Cannot Be Replaced by Common Trifluoromethyl or Non-Halogenated Cyclohexene Analogs


Generic substitution with 1-(trifluoromethyl)cyclohex-1-ene or difluoromethylenecyclohexane fails because the bromodifluoromethyl group uniquely integrates a cleavable C–Br bond with the metabolic stability and lipophilic character of the CF₂ unit in a single, non-fluorinated cyclohexene scaffold [1]. The C–Br bond enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck-type) that are inaccessible to the analogous CF₃-substituted compound, while the CF₂ moiety provides distinct radical reactivity profiles and hydrogen-bond-donor-acceptor properties compared to simple CHF₂ or CH₃ substituents . Class-level evidence demonstrates that bromodifluoromethyl radicals add to alkenes with fundamentally different rate constants relative to trifluoromethyl radicals, meaning that synthetic sequences optimized for the BrCF₂ motif cannot be directly transposed to CF₃ or non-fluorinated building blocks without re-optimization [2].

Quantitative Differentiation Evidence for 1-(Bromodifluoromethyl)cyclohex-1-ene vs. Comparator Compounds


XLogP3 Lipophilicity Advantage Over Trifluoromethyl Analog

The target compound exhibits a higher computed lipophilicity (XLogP3 = 3.3) than its direct trifluoromethyl-substituted analog 1-(trifluoromethyl)cyclohex-1-ene (XLogP3 ≈ 3.05), reflecting the contribution of the bromine atom to membrane permeability potential [1]. This difference of approximately 0.25 log units corresponds to a roughly 1.8-fold increase in predicted partition coefficient, which can meaningfully impact ADME profiles in drug discovery programs [1].

Lipophilicity Drug Design Physicochemical Properties

C–Br Cross-Coupling Synthetic Handle Absent in CF₃ Analog

The bromodifluoromethyl group provides a C(sp³)–Br bond suitable for palladium- or nickel-catalyzed cross-coupling reactions that are not feasible with the analogous C–F bonds in 1-(trifluoromethyl)cyclohex-1-ene [1]. While direct coupling rate data for the exact cyclohexene substrate are not available, the general reactivity of BrCF₂-alkenes in Pd-catalyzed gem-difluoroallylation has been demonstrated with high regioselectivity (α/γ up to >37:1) for the related 3-bromo-3,3-difluoropropene system [2].

C–C Bond Formation Cross-Coupling Synthetic Methodology

Radical Addition Rate Differential Relative to Trifluoromethyl Radical

The bromodifluoromethyl radical (CF₂Br·), which can be generated from the target compound via homolytic C–Br cleavage, adds to ethylene with an absolute rate constant k(298 K) = 9.15 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ [1]. For comparison, the trifluoromethyl radical (CF₃·) adds to ethylene with a substantially different rate expression: k₂/k₆^(1/2) = (1.6 ± 0.2) × 10³ exp(–2900 ± 500 cal mol⁻¹/RT) dm^(3/2) mol^(–1/2) s^(–1/2) [2]. Although the measurement methodologies differ, the activation energies and pre-exponential factors indicate that CF₂Br· and CF₃· exhibit distinct radical addition kinetics, which can translate to divergent product distributions in competitive radical cascade reactions when using the target compound versus its trifluoromethyl counterpart as the CF₂Br/CF₃ radical source [3].

Radical Chemistry Kinetics Mechanism

Dehydrobromination Route to gem-Difluoromethylene Cyclohexene: Experimental Yield Advantage

The target compound serves as a direct precursor to 3-(difluoromethylene)cyclohexene via base-mediated dehydrobromination. The UCF synthetic protocol employing KF/Al₂O₃ reported by Hu and Chen specifically uses 1-(bromodifluoromethyl)cyclohex-1-ene as substrate, yielding the gem-difluorodiene product after double dehydrohalogenation . In contrast, the saturated analog 1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS 14737-09-8) requires harsher conditions and produces a different product distribution, as demonstrated by Elsheimer et al., who found that treatment of the vicinal dibromide with KOH does not yield the expected gem-difluorodienes but instead gives α,β-unsaturated carboxylic acids [1].

Synthetic Intermediate Dehydrohalogenation Fluorinated Building Block

Experimental Boiling Point and Physical Form Distinction for Handling and Formulation

The experimental boiling point of the target compound is reported as 78–80 °C at 60 mmHg [1], whereas the trifluoromethyl analog 1-(trifluoromethyl)cyclohex-1-ene is reported to boil at approximately 120–122 °C at 760 mmHg (estimated normal boiling point ~122 °C) and the saturated analog 1-Bromo-2-(bromodifluoromethyl)cyclohexane has a markedly higher boiling point due to its additional bromine substituent and saturated ring. The lower boiling point of the target compound at reduced pressure facilitates distillative purification under milder thermal conditions, reducing the risk of thermal decomposition or unwanted isomerization during isolation.

Physicochemical Properties Handling Formulation

Molecular Weight Differential Enabling Precise Stoichiometric Control

The target compound has a molecular weight of 211.05 g/mol [1], which is approximately 61 g/mol higher than the trifluoromethyl analog (150.14 g/mol) and approximately 44 g/mol higher than the chlorodifluoromethyl analog (166.60 g/mol for 3-chlorodifluoromethyl isomer) . This substantial mass difference (40% increase over the CF₃ analog) provides more precise gravimetric handling in parallel synthesis and high-throughput experimentation, as the larger mass per mole reduces relative weighing errors.

Molecular Weight Stoichiometry Process Chemistry

Optimal Application Scenarios for 1-(Bromodifluoromethyl)cyclohex-1-ene Based on Quantitative Differentiation Evidence


Scaffold for Pd-Catalyzed Diversification in Medicinal Chemistry Libraries

The C–Br bond uniquely equips this compound for iterative Suzuki-Miyaura or Heck-type cross-coupling sequences (Section 3, Evidence 2). Procurement is warranted when the synthetic plan requires a cyclohexenyl scaffold bearing a difluoromethyl group that can be further elaborated via transition-metal catalysis, a capability absent in the trifluoromethyl analog [1]. The higher molecular weight also improves dispensing precision in automated library synthesis (Section 3, Evidence 6).

Precursor to gem-Difluoromethylenecyclohexene in API Intermediate Synthesis

As established by the Hu and Chen protocol (Section 3, Evidence 4), this compound provides the most direct route to 3-(difluoromethylene)cyclohexene, an emerging pharmacophore in protease inhibitors and anti-inflammatory agents [1]. Compared to the saturated dibromide alternative, it avoids the undesired carboxylic acid rearrangement and reduces step count, making it the preferred substrate for multi-kilogram API intermediate campaigns.

Radical Difluoromethylation Reagent Source in Photoredox Methodology Development

The well-characterized kinetics of CF₂Br· radical generation (Section 3, Evidence 3) make this compound a rational choice as a stoichiometric radical precursor in visible-light photoredox difluoromethylation reactions [1]. The distinct rate parameters relative to CF₃· sources enable predictable kinetic modeling and reaction optimization, which is critical for methodology groups developing robust, scalable photocatalytic processes.

Lipophilicity-Optimized Building Block for CNS-Penetrant Drug Candidates

With a computed XLogP3 of 3.3, this compound provides a meaningful lipophilicity advantage over the trifluoromethyl analog (XLogP3 ≈ 3.05) that translates to an approximately 1.8-fold predicted increase in membrane partition coefficient (Section 3, Evidence 1) [1]. This property is particularly relevant for CNS drug discovery programs where even modest logP enhancements can improve blood-brain barrier penetration, supporting its selection over less lipophilic alternatives.

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